molecular formula C11H13ClN4O B128095 N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide CAS No. 149765-15-1

N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide

Cat. No.: B128095
CAS No.: 149765-15-1
M. Wt: 252.7 g/mol
InChI Key: HNBVXLCVUIJCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide is a pyrrolo[2,3-d]pyrimidine derivative characterized by a 4-chloro substituent and a pivaloyl (2,2-dimethylpropionamide) group at the 2-position. Its molecular formula is C₁₁H₁₃ClN₄O, with a molecular weight of 252.70 g/mol . The compound is synthesized via pivaloylation of 2-amino-pyrrolo[2,3-d]pyrimidine precursors followed by chlorination using POCl₃ in acetonitrile under reflux conditions . It serves as a key intermediate in medicinal chemistry, particularly in kinase inhibitor development .

Properties

IUPAC Name

N-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O/c1-11(2,3)9(17)16-10-14-7(12)6-4-5-13-8(6)15-10/h4-5H,1-3H3,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBVXLCVUIJCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(C=CN2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465501
Record name N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149765-15-1
Record name N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation-Cyclization Strategies

The preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (I) serves as the foundational step for deriving N-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide. Two patented methods dominate industrial production:

Method A (CN110386936B):

  • Step 1: Condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate in solvent A (e.g., dichloromethane) catalyzed by p-toluenesulfonic acid yields 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (IV).

  • Step 2: Addition-condensation cyclization of IV with formamidine acetate in solvent B (e.g., ethanol) under basic conditions (NaOH or KOH) at 20–40°C, followed by elimination at 60–80°C, produces I in 75–85% yield.

  • Advantages: Low waste generation, high selectivity, and avoidance of toxic reagents like phosphorus oxychloride.

Method B (US10738058B2):

  • A four-step sequence starting from ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane achieves I with 99.9% HPLC purity.

  • Key Step: Cyclization of ethyl 2-cyano-4,4-diethoxybutanoate with formamidine hydrochloride in HCl/NaOH yields 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is chlorinated using POCl₃.

  • Yield: 94% conversion rate in the final chlorination step.

Table 1: Comparative Analysis of Core Synthesis Methods

ParameterMethod AMethod B
Total Steps24
Overall Yield75–85%94%
Key SolventEthanolHeptane/Water
Purity (HPLC)>99%99.9%
ByproductsMinimalNegligible

Functionalization at the 2-Position: Amination Strategies

Indirect Amination via Intermediate Modification

The Ambeed data demonstrates alkylation at the 7-position using benzyl chloride/K₂CO₃ in DMF. Adapting this for the 2-position:

  • Step 1: Protection of the 7-position with a tosyl group (US10738058B2).

  • Step 2: Lithiation at the 2-position using LDA at -78°C, followed by quenching with a nitrogen source (e.g., NH₃ or Boc-protected amine).

Acylation with 2,2-Dimethylpropionyl Chloride

Standard Acylation Protocol

Once 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is obtained, pivaloylation proceeds via:

  • Reagents: Pivaloyl chloride (1.2 equiv), DMAP (catalytic), in anhydrous DCM or THF.

  • Conditions: 0°C to room temperature, 12–24 hours.

  • Workup: Neutralization with NaHCO₃, extraction, and silica gel chromatography.

Table 2: Optimized Acylation Conditions

ParameterOptimal ValueSource
SolventTHF
BasePyridine
Temperature0°C → RT
Yield80–85%

Challenges in Acylation

  • Steric Hindrance: The bulky pivaloyl group may reduce reaction efficiency, necessitating excess acyl chloride.

  • Byproducts: Over-acylation or O-acylation observed in polar solvents like DMF.

Alternative Routes: One-Pot Functionalization

Tandem Cyclization-Acylation

A hypothetical one-pot method derived from CN110386936B:

  • Step 1: Cyclization of IV with formamidine acetate.

  • Step 2: In situ acylation using pivaloyl chloride before eliminating HCl.

  • Potential Benefits: Reduced purification steps and higher atom economy.

Analytical Characterization

HPLC and NMR Validation

  • HPLC Purity: >99% achieved using Sunfire C18 columns (MeOH/H₂O gradient).

  • ¹H NMR (CD₃OD): δ 8.10 (s, 1H, H-5), 7.09 (d, J = 4 Hz, H-6), 6.29 (d, J = 4 Hz, H-3), 1.32 (s, 9H, pivaloyl).

Mass Spectrometry

  • LRMS: m/z 251 [M+H]⁺, consistent with molecular formula C₁₁H₁₅ClN₄O .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-alkylated derivatives, while oxidation can produce N-oxides.

Scientific Research Applications

Medicinal Chemistry

N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide is primarily recognized for its role as a pharmaceutical intermediate. It serves as a scaffold for the synthesis of various bioactive compounds, particularly in the development of inhibitors targeting specific biological pathways.

Drug Development

This compound has been utilized in the synthesis of several important drug candidates:

  • Tofacitinib : A Janus kinase (JAK) inhibitor used for treating rheumatoid arthritis. The synthesis of Tofacitinib involves intermediates derived from this compound, showcasing its utility in therapeutic applications against autoimmune diseases .
  • Other JAK Inhibitors : The compound has been explored as a precursor for additional JAK inhibitors that target inflammatory conditions .

Synthesis and Reaction Conditions

The synthesis of this compound typically involves several key steps:

  • Formation of Pyrrolopyrimidine Framework :
    • Starting with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
    • Reaction with pivaloyl chloride in the presence of pyridine to yield the desired amide.
  • Purification :
    • The product is purified using column chromatography techniques to isolate the target compound from by-products .

Case Study: Inhibition of Kinase Activity

A study evaluated the inhibitory effects of this compound on various kinases involved in cell signaling pathways. Results indicated that this compound effectively inhibited specific kinases at micromolar concentrations, suggesting its potential as a lead compound for further drug development .

Structure-Activity Relationship (SAR) Studies

Research has focused on modifying the chemical structure of this compound to enhance its potency and selectivity against target enzymes. Various derivatives have been synthesized and tested for their biological activity, leading to the identification of more potent analogs .

Mechanism of Action

The compound exerts its effects by inhibiting specific kinases, which are enzymes that play crucial roles in cell signaling pathways. By binding to the active site of these kinases, it prevents the phosphorylation of target proteins, thereby disrupting signaling cascades that promote cell growth and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects: The 4-chloro group is conserved across analogs, but substitutions at the 5-, 6-, or 2-positions modulate biological activity and physicochemical properties.
  • Synthetic Efficiency : Compound 34 achieves a 55% yield via optimized chlorination, outperforming earlier routes (28% yield) . The target compound’s synthesis lacks explicit yield data but shares reagents (POCl₃, acetonitrile) with other derivatives .
Target Compound :

Analog 10b () exhibits antiproliferative activity against pancreatic cancer cells (MIA PaCa-2, IC₅₀ < 1 µM) and inhibits CDK9 kinase (IC₅₀ = 12 nM) .

Analog-Specific Activities :
  • Compound 33 and 34 : These derivatives demonstrate potent receptor tyrosine kinase (RTK) inhibition, with 34 showing enhanced solubility due to the 2-methylbenzyl group .
  • Sulfamoyl Analogs (10b) : The sulfamoylphenyl moiety enhances ATP-binding site competition in kinase targets, correlating with improved cytotoxicity .

Physicochemical Properties

  • Melting Points : Analogs like compound 13 () melt at 188°C, whereas the target compound’s melting point is unspecified .
  • Solubility: The 2-pivaloyl group in the target compound likely reduces aqueous solubility compared to sulfamoyl or amino-substituted analogs .
  • Spectroscopic Data : ¹H NMR of compound 13 (DMSO-d₆) shows distinct aromatic proton signals (δ 6.35–7.44 ppm) and NH peaks (δ 11.03–11.41 ppm), aiding structural differentiation .

Biological Activity

N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide, also known by its CAS number 149765-15-1, is a chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Basic Information

PropertyValue
Molecular FormulaC₁₁H₁₃ClN₄O
Molecular Weight252.703 g/mol
CAS Number149765-15-1
Purity Limit≥ 95%
Storage ConditionsStore at 0-8 °C

Structural Characteristics

The compound features a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure known for its diverse biological activities. The presence of the chloro group at the 4-position enhances its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways. For instance, it can modulate the activity of phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT), which are crucial for cell survival and proliferation .
  • Regulation of Gene Expression : Studies suggest that this compound may influence the expression of genes associated with cell cycle regulation and apoptosis, potentially leading to anti-cancer effects .
  • Interaction with Receptors : The compound may act as a ligand for various receptors involved in metabolic processes, impacting cellular responses to external stimuli .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of this compound:

  • Cell Proliferation Inhibition : In vitro studies have demonstrated that the compound can significantly reduce the proliferation of cancer cell lines, including those derived from breast and lung cancers .
  • Induction of Apoptosis : Research indicates that treatment with this compound leads to increased apoptosis in cancer cells, likely through the activation of caspases and modulation of Bcl-2 family proteins .

Other Biological Activities

In addition to its anticancer effects, this compound has shown promise in other areas:

  • Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammatory responses in cellular models by inhibiting pro-inflammatory cytokines .
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress-induced damage .

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Inflammation Model

In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest potential therapeutic applications in inflammatory diseases.

Q & A

Q. What are the optimized synthetic routes for N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide and its derivatives?

Methodological Answer: The synthesis typically involves pivaloylation of the 2-amino group followed by chlorination using POCl₃. For example:

  • Step 1 : React 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine with excess pivalic anhydride (Piv₂O) under nitrogen at 100–120°C for 2 hours, followed by cooling and filtration to yield intermediates like compound 31 .
  • Step 2 : Chlorinate intermediate 31 with POCl₃ under reflux, followed by pH adjustment (8–9) and purification via silica gel chromatography to obtain the target compound .
    Key Considerations :
  • Yields vary depending on substituents (e.g., 55% for compound 34 vs. 28% for analog 27 ) .
  • Alternative routes may use nucleophilic displacement with aryl amines (e.g., 3-bromoaniline) to introduce diversity at the 4-position .

Q. How is the purity and structural integrity of the compound validated during synthesis?

Methodological Answer:

  • TLC (Thin-Layer Chromatography) : Used to monitor reaction progress (e.g., Rf values: 0.46 for MeOH/CHCl₃ (1:19)) .
  • ¹H NMR : Confirms substitution patterns (e.g., δ 11.03 ppm for NH protons in compound 13 ) .
  • Analytical Data : Melting points (e.g., 188°C for compound 13 ) and HRMS validate molecular weight .

Q. What are the primary biological targets of this compound class?

Methodological Answer:

  • Kinase Inhibition : Targets include EGFR, Her2, VEGFR2, and CDK2 via competitive binding to ATP pockets .
  • Receptor Tyrosine Kinases (RTKs) : Derivatives like 8 and 9 show inhibitory activity against RTKs, validated through enzymatic assays and cellular proliferation studies .

Advanced Research Questions

Q. How do structural modifications at the 4- and 6-positions affect kinase selectivity?

Methodological Answer:

  • 4-Position Substitution : Aryl amines (e.g., 4-chloro-2-fluorophenyl in 8 ) enhance RTK inhibition by increasing hydrophobic interactions .
  • 6-Position Substitution : Benzyl groups (e.g., 2,4-dichlorobenzyl in 33 ) improve binding affinity due to steric and electronic effects .
    Data Comparison :
CompoundSubstitution (Position 4)IC₅₀ (EGFR)Selectivity Ratio (Her2/EGFR)
8 2-Fluoro-4-chlorophenyl12 nM1.5
9 4-Chlorophenyl18 nM2.3
Data derived from enzymatic assays in .

Q. How can conflicting data on synthetic yields be resolved?

Case Study : Compound 34 was synthesized in 55% yield via pivaloylation/chlorination , while earlier routes for analog 27 yielded 28% . Resolution Strategies :

  • Reaction Optimization : Use excess POCl₃ and controlled reflux times to minimize side reactions.
  • Purification : Replace column chromatography with flash chromatography for higher recovery .

Q. What methodologies are used to assess in vivo efficacy of derivatives?

Methodological Answer:

  • Xenograft Models : Compounds like 5 (resynthesized for in vivo studies) are tested in murine models for tumor growth inhibition .
  • Pharmacokinetics : LC-MS/MS quantifies plasma concentrations, while metabolite profiling identifies degradation pathways .

Q. How does the electronic nature of substituents influence reaction pathways during synthesis?

Case Study :

  • Electron-Withdrawing Groups (EWGs) : Chlorine at the 4-position (compound 33 ) accelerates chlorination by stabilizing transition states via resonance .
  • Electron-Donating Groups (EDGs) : Methoxy groups (e.g., in compound 13 ) slow down POCl₃-mediated reactions due to decreased electrophilicity .

Data Contradiction Analysis

Q. Why do similar derivatives exhibit divergent biological activities despite minor structural differences?

Example : Compound 8 (IC₅₀ = 12 nM for EGFR) vs. 9 (IC₅₀ = 18 nM) . Root Cause :

  • Steric Effects : The 2-fluoro group in 8 reduces steric hindrance, allowing deeper binding into the kinase pocket.
  • Solubility : Lipophilic substituents (e.g., naphthylmethyl in 11 ) may reduce aqueous solubility, affecting cellular uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.